1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)-
Description
This compound features a propanone backbone with two substituents: a 4-methylpiperazinyl group and a 4-nitrophenyl group.
Properties
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,12-4-6-13(7-5-12)18(20)21)14(19)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUGAAFIWDZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Propanone Backbone: This can be achieved through the reaction of acetone with appropriate reagents to introduce the methyl and nitrophenyl groups.
Introduction of the Piperazinyl Group: This step may involve the reaction of the intermediate compound with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazinyl or nitrophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)- involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule:
a) 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- (CAS 71868-10-5)
- Molecular Formula: C₁₅H₂₁NO₂S
- Substituents : 4-(methylthio)phenyl, 4-morpholinyl
- Key Differences: Morpholine (oxygen and nitrogen in a six-membered ring) replaces piperazine, reducing basicity. Methylthio (-SMe) group is less polar than nitro (-NO₂), enhancing lipophilicity.
- Applications : Marketed as Irgacure 907 , a UV photoinitiator in industrial coatings .
- Toxicity : Classified as "very toxic to aquatic life" under GHS .
b) 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol (CAS 1254122-84-3)
- Molecular Formula : C₁₉H₂₁FN₄O₄
- Substituents: 4-fluorophenoxy, 4-nitrophenylpiperazinyl
- Key Differences: Propanol backbone instead of propanone, introducing hydroxyl (-OH) for hydrogen bonding. Fluorophenoxy group enhances metabolic stability in pharmaceuticals .
c) 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- (CAS 1258405-40-1)
- Molecular Formula : C₈H₁₅N₃O
- Substituents: Amino (-NH₂), 4-methylpiperazinyl
- Key Differences: Amino group replaces nitro, increasing solubility and altering electronic properties. Potential chiral center (2R configuration) for stereoselective applications .
Comparative Data Table
Key Research Findings
Piperazine’s dual nitrogen atoms offer stronger basicity (pKa ~9.8) than morpholine (pKa ~7.4), influencing solubility and pharmacokinetics .
Environmental Impact :
- Nitroaromatic compounds are often persistent in aquatic environments. The target compound’s nitro group may necessitate stringent ecotoxicological assessments, similar to Irgacure 907 .
Synthetic Accessibility :
- Piperazinyl groups are typically introduced via nucleophilic substitution, while nitrophenyl groups require nitration or Suzuki coupling .
Biological Activity
1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)-, also known by its CAS number 88324-71-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 370.51 g/mol
IUPAC Name: 1-Propanone, 2-methyl-1-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)-
CAS Registry Number: 88324-71-4
The compound features a piperazine moiety, which is often associated with a range of biological activities, including neuropharmacological effects.
Antitumor Activity
Research indicates that compounds featuring piperazine and nitrophenyl groups exhibit significant antitumor activity . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives of piperazine exhibited IC values in the low micromolar range against MCF-7 breast cancer cells, suggesting strong cytotoxic potential .
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 5 |
| Compound B | PC-3 | 10 |
| Compound C | HT29 | 8 |
Neuropharmacological Effects
The presence of the piperazine ring is linked to various neuropharmacological effects , including anxiolytic and antidepressant activities. A study on similar piperazine derivatives reported significant improvements in behavioral tests indicative of anxiolytic effects in animal models . The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. The structure-activity relationship (SAR) studies indicate that the nitro group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets .
Case Study: Anticancer Activity
In a specific case study involving a series of synthesized piperazine derivatives, it was found that the introduction of electron-donating groups significantly increased anticancer activity. For example, a derivative with a methyl group at the para position on the phenyl ring exhibited an IC value of less than 5 µM against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
